Leu-valorphin-arg
Description
Leu-Valorphin-Arg, also known as LVVYPWTQR, corresponds to the sequence (32-40) of the β-, δ-, γ-, and ε-chains of human hemoglobin . It shows binding affinity for µ- and sigma-opioid receptors and has opioid activity in the GPI bioassay .
Synthesis Analysis
Leu-Valorphin-Arg is a peptide that corresponds to the sequence (32-40) of the β-, δ-, γ-, and ε-chains of human hemoglobin . The sequence of Leu-Valorphin-Arg peptide is H-Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-OH . It is found in large amounts in the pituitary and seems to be present in the circulation to a much lesser degree .Molecular Structure Analysis
The amino acid sequence of the purified peptide was determined by Edman degradation to be Val-Val-Tyr-Pro-Trp-Thr-Gln . This heptapeptide shows homology with residues 32-38 of the beta-chain of bovine hemoglobin . The molecular weight and molecular formula of valorphin are 351.867 g/mol and C19H26ClNO3 respectively .Chemical Reactions Analysis
Leu-Valorphin-Arg shows binding affinity for µ- and sigma-opioid receptors and has opioid activity in the GPI bioassay . It is found in large amounts in the pituitary and seems to be present in the circulation to a much lesser degree .Physical And Chemical Properties Analysis
The molecular weight and molecular formula of valorphin are 351.867 g/mol and C19H26ClNO3 respectively . The amino acid sequence of the purified peptide was determined by Edman degradation to be Val-Val-Tyr-Pro-Trp-Thr-Gln .properties
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H84N14O13/c1-28(2)24-36(57)47(74)67-45(30(5)6)52(79)68-44(29(3)4)51(78)66-41(25-32-16-18-34(72)19-17-32)54(81)70-23-11-15-42(70)50(77)65-40(26-33-27-62-37-13-9-8-12-35(33)37)49(76)69-46(31(7)71)53(80)63-38(20-21-43(58)73)48(75)64-39(55(82)83)14-10-22-61-56(59)60/h8-9,12-13,16-19,27-31,36,38-42,44-46,62,71-72H,10-11,14-15,20-26,57H2,1-7H3,(H2,58,73)(H,63,80)(H,64,75)(H,65,77)(H,66,78)(H,67,74)(H,68,79)(H,69,76)(H,82,83)(H4,59,60,61)/t31-,36+,38+,39+,40+,41+,42+,44+,45+,46+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDMAYCCXBUMFX-ZAIVSCQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H84N14O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1161.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leu-valorphin-arg |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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